
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate
説明
“(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol” is a fluorinated building block . It has the empirical formula C10H13FN2O and a molecular weight of 196.22 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol” is OCc1ccc (nc1F)N2CCCC2 . The InChI is 1S/C10H13FN2O/c11-10-8 (7-14)3-4-9 (12-10)13-5-1-2-6-13/h3-4,14H,1-2,5-7H2 .科学的研究の応用
Synthesis and Characterization
- Novel Derivatives Synthesis: Sharma et al. (2016) synthesized a series of novel N-substituted pyridin-2(1H)-one derivatives by reacting similar compounds under basic conditions. Their structures were established using various physical and spectral characterization methods (Sharma et al., 2016).
- Key Fragment Synthesis for Antibiotics: Jung et al. (2017) achieved the synthesis of a key fragment of the fluoroquinolone antibiotic PF-00951966, using a method that started from a related compound (Jung et al., 2017).
Spectroscopic and Structural Analysis
- Spectroscopic Characterization: Percino et al. (2011) performed the Knoevenagel condensation to synthesize a series of acrylonitriles, including compounds similar to the one , and analyzed them using IR, MS, and NMR spectral data (Percino et al., 2011).
- Crystal Structure Determination: Studies by Hranjec et al. (2008) and Wang et al. (2012) on related compounds provided insights into their crystal structures, elucidating the molecular conformations through X-ray diffraction analysis (Hranjec et al., 2008); (Wang et al., 2012).
Applications in Biology and Chemistry
- Antitumor Activity: Carbone et al. (2013) explored the synthesis of nortopsentin analogues, a class of compounds including pyrrolo[2,3-b]pyridine derivatives, which showed promising antitumor activity in experimental models (Carbone et al., 2013).
- Fluorescence Sensing in Cells: Rahman et al. (2017) developed hydrazones for selective fluorescent sensing of Al3+ in living cells, showing the potential of related compounds in biological applications (Rahman et al., 2017).
Advanced Material and Compound Development
- Functionalized Pyrrolidines Synthesis: Yan et al. (2012) achieved asymmetric 1,3-dipolar cycloaddition for the construction of fluorinated pyrrolidines, a process relevant for synthesizing compounds with complex structures (Yan et al., 2012).
Safety and Hazards
特性
IUPAC Name |
methyl (E)-3-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-18-12(17)7-5-10-4-6-11(15-13(10)14)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDZVSTNYXNCD-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=C(C=C1)N2CCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=C(C=C1)N2CCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



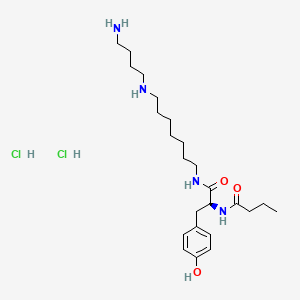
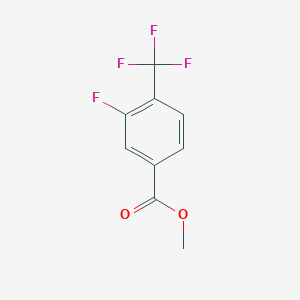
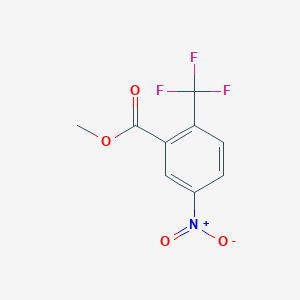
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1420788.png)
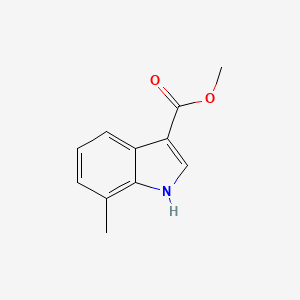

![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1420793.png)
![2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1420794.png)
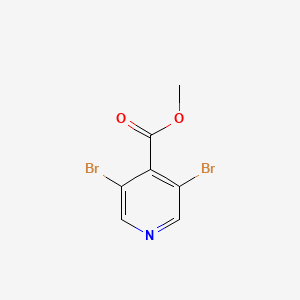
![3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid](/img/structure/B1420796.png)
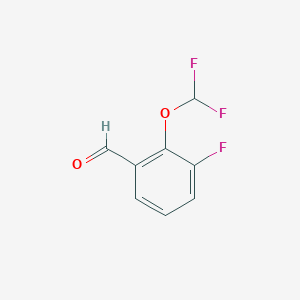

![2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole](/img/structure/B1420800.png)
